[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride
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Overview
Description
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride is a chemical compound with the molecular formula C8H6ClF3O2S2. It is known for its unique chemical properties, particularly the presence of the trifluoromethylthio group, which imparts distinct reactivity and stability to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form sulfonic acids or reduction to yield sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or acetonitrile and may require catalysts or specific temperature controls to achieve desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while oxidation can produce sulfonic acids .
Scientific Research Applications
[4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo various chemical transformations. The trifluoromethylthio group plays a crucial role in stabilizing intermediates and enhancing the reactivity of the compound. Molecular targets and pathways involved include interactions with nucleophilic sites on biomolecules and other chemical species .
Comparison with Similar Compounds
Similar Compounds
- [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride
- [4-(Methylthio)phenyl]methanesulfonyl chloride
- [4-(Chloromethylthio)phenyl]methanesulfonyl chloride
Uniqueness
Compared to similar compounds, [4-(Trifluoromethylthio)phenyl]methanesulfonyl chloride is unique due to the presence of the trifluoromethylthio group, which imparts higher stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and enhanced performance .
Properties
IUPAC Name |
[4-(trifluoromethylsulfanyl)phenyl]methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O2S2/c9-16(13,14)5-6-1-3-7(4-2-6)15-8(10,11)12/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBOYEEQLZXCWTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CS(=O)(=O)Cl)SC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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